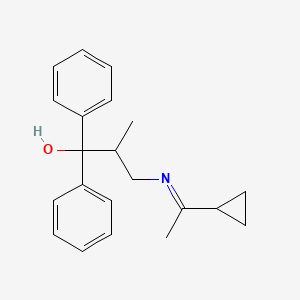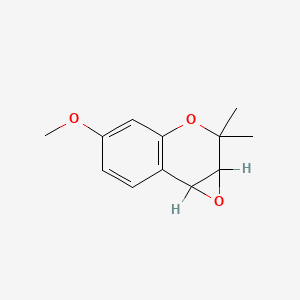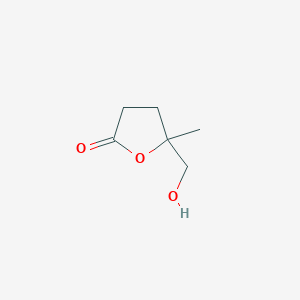
Hexamethylenebis(tris(dimethylamino)phosphonium iodide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is an organophosphorus compound known for its unique structure and reactivity. It is a colorless oil at room temperature and is one of the most common aminophosphines. This compound is widely used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) typically involves the reaction of tris(dimethylamino)phosphine with hexamethylene diiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylenebis(tris(dimethylamino)phosphonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form hexamethylphosphoramide and with sulfur to form hexamethylthiophosphoramide .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form hexamethylphosphoramide.
Reduction: Can be reduced under specific conditions to form different phosphine derivatives.
Substitution: Undergoes substitution reactions with various electrophiles.
Major Products:
Oxidation: Hexamethylphosphoramide.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) involves its ability to act as a ligand and form complexes with various metal centers. Its steric and electronic properties make it effective in catalysis and other chemical processes . The compound’s affinity for sulfur also makes it a useful desulfurization agent.
Comparaison Avec Des Composés Similaires
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: Shares similar steric and electronic properties.
Hexamethylphosphoramide: Formed through oxidation of the compound.
Hexamethylthiophosphoramide: Formed through reaction with sulfur.
These compounds share some reactivity patterns but differ in their specific applications and properties.
Propriétés
Numéro CAS |
73790-45-1 |
|---|---|
Formule moléculaire |
C18H48I2N6P2 |
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
tris(dimethylamino)-[6-[tris(dimethylamino)phosphaniumyl]hexyl]phosphanium;diiodide |
InChI |
InChI=1S/C18H48N6P2.2HI/c1-19(2)25(20(3)4,21(5)6)17-15-13-14-16-18-26(22(7)8,23(9)10)24(11)12;;/h13-18H2,1-12H3;2*1H/q+2;;/p-2 |
Clé InChI |
RTFSYOJBNMOLME-UHFFFAOYSA-L |
SMILES canonique |
CN(C)[P+](CCCCCC[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)




![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)



![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

